REACTION_CXSMILES
|
[C:1](=[O:9])([O:6][CH2:7][CH3:8])[O:2][CH:3](Cl)[CH3:4].[I-:10].[Na+]>C(#N)C>[C:1](=[O:9])([O:2][CH:3]([I:10])[CH3:4])[O:6][CH2:7][CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)Cl)(OCC)=O
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred for 1.5 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
FILTRATION
|
Details
|
under reduced pressure, and then insoluble substances were filtered out thereof
|
Type
|
ADDITION
|
Details
|
by adding diethyl ether to the residue
|
Type
|
CONCENTRATION
|
Details
|
The resultant filtrate was concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OC(C)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |